molecular formula C23H28N2O3 B2355802 Phenyl 4-((2-phenylbutanamido)methyl)piperidine-1-carboxylate CAS No. 1235078-98-4

Phenyl 4-((2-phenylbutanamido)methyl)piperidine-1-carboxylate

Cat. No. B2355802
CAS RN: 1235078-98-4
M. Wt: 380.488
InChI Key: CNXTVYAZCIFLCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 4-((2-phenylbutanamido)methyl)piperidine-1-carboxylate is a complex organic compound . It contains a total of 56 atoms, including 28 Hydrogen atoms, 23 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms . The molecule has 58 bonds in total, which include 30 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 secondary amide (aliphatic), and 1 (thio-) carbamate (aromatic) .


Molecular Structure Analysis

The molecular structure of Phenyl 4-((2-phenylbutanamido)methyl)piperidine-1-carboxylate is quite complex. It contains a total of 58 bonds, including 30 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 secondary amide (aliphatic), and 1 (thio-) carbamate (aromatic) .

Scientific Research Applications

Opioid Analogs

The compound is structurally similar to fentanyl analogs, which are a group of synthetic opioids . These substances have high potential for addiction and can cause severe adverse effects, including coma and death . They are often used in medical settings for pain management and anesthesia .

Metabolic Pathways

The compound could potentially be involved in various metabolic pathways. For instance, fentanyl and its analogs generally undergo metabolic reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected .

Precursor in Drug Synthesis

The compound could potentially be used as a precursor in the synthesis of other drugs. For example, certain precursors have been used in the manufacture of fentanyl .

Research on Piperidine Derivatives

Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The compound could potentially be used in research to develop new piperidine derivatives with therapeutic applications .

Synthesis of Biologically Active Piperidines

The compound could potentially be used in the synthesis of biologically active piperidines. These substances have various pharmacological applications and are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Development of New Synthetic Methods

The compound could potentially be used in the development of new synthetic methods for piperidines. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

phenyl 4-[(2-phenylbutanoylamino)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-2-21(19-9-5-3-6-10-19)22(26)24-17-18-13-15-25(16-14-18)23(27)28-20-11-7-4-8-12-20/h3-12,18,21H,2,13-17H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXTVYAZCIFLCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 4-((2-phenylbutanamido)methyl)piperidine-1-carboxylate

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